Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-
Description
Properties
CAS No. |
6196-98-1 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
InChI Key |
ATZAQOQMJXMCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The resulting tetrahydronaphthalene derivative is then subjected to Friedel-Crafts alkylation using 1-phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the 1-phenylethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors for hydrogenation and alkylation steps to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-
- CAS Registry Number : 63674-30-6
- Molecular Formula : C₁₈H₂₀
- Molecular Weight : 236.35 g/mol
- Structure : A partially hydrogenated naphthalene (tetralin) core with a 1-phenylethyl substituent at the 6-position (Figure 1) .
Physicochemical Properties :
- Octanol-Water Partition Coefficient (log Pow): 6.11 (estimated), indicating high lipophilicity .
- Soil Mobility : Low mobility due to high soil organic carbon-water partition coefficient (Koc > 5,000) .
Applications : Primarily used in industrial formulations, such as heat transfer fluids (e.g., DOWTHERM® G), where it constitutes ≤62% of the mixture alongside diphenyl oxide and positional isomers .
Structural Analogs of Tetralin Derivatives
The compound belongs to the tetralin (1,2,3,4-tetrahydronaphthalene) family, with variations in substituents at the 6-position. Key analogs include:
Table 1: Structural and Functional Comparison
Bioaccumulation and Environmental Behavior
Target Compound :
Diphenyl Oxide (Co-Component in DOWTHERM® G) :
- 1,1,4,4-Tetramethyl-6-Ethyltetralin: Toxicity: Intravenous LD₅₀ in mice = 56 mg/kg, indicating acute toxicity . Contrasts with the target compound, where acute toxicity data are lacking but environmental hazards dominate .
Toxicity and Regulatory Profiles
- Target Compound: No direct mammalian toxicity data available. Regulatory focus is on environmental hazards (UN 3082) .
- Sumarotene : Pharmaceutical profile with well-documented mechanisms but distinct from the target due to sulfonyl and styryl groups .
- 6-Methyltetralin: Limited toxicity data; structurally simpler but shares tetralin backbone .
Biological Activity
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- (CAS No. 63674-30-6), is a polycyclic aromatic compound with notable biological activities. This article reviews its chemical properties, biological functions, and potential applications based on diverse research findings.
- Molecular Formula : C18H20
- Molecular Weight : 236.36 g/mol
- CAS Number : 63674-30-6
The compound is characterized by a naphthalene core with a tetrahydro structure and a phenylethyl substituent, which influences its interaction with biological systems.
Antimicrobial Properties
Research indicates that naphthalene derivatives exhibit antimicrobial activity. A study highlighted the potential of naphthalene compounds in inhibiting bacterial growth. Specifically, naphthalenones derived from fungi showed activity against various bacterial strains, suggesting that similar derivatives could be explored for their antimicrobial properties .
Cytotoxic Effects
Naphthalene derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, certain studies report that compounds related to naphthalene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The structural modifications of naphthalene can enhance its selectivity and potency against specific cancer types.
Neuroprotective Activity
There is emerging evidence that some naphthalene derivatives possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
Case Studies
- Antimicrobial Activity : A recent study evaluated the efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties .
- Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that naphthalene derivatives could reduce cell viability significantly. The IC50 values varied depending on the structural modifications of the naphthalene core .
- Neuroprotection in Animal Models : Experimental models treated with specific naphthalene derivatives showed reduced markers of neuroinflammation and improved behavioral outcomes in tests for cognitive function .
Data Table: Biological Activities of Naphthalene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
